Linker Length Differential: C14 versus C6 Extends Maximum Spatial Reach by Approximately 10 Å
The C14 alkyl linker in Pomalidomide-5-C14-NH2 (hydrochloride) provides approximately 17.8 Å of fully extended reach from the CRBN binding pocket, compared to approximately 7.6 Å for the C6 analog Pomalidomide-C6-NH2 hydrochloride, calculated based on standard C–C bond lengths (1.54 Å) in all-trans conformation. This differential of approximately 10 Å in maximum reach fundamentally alters the accessible spatial volume for ternary complex formation [1]. In PROTAC design, the linker must bridge the distance between the CRBN exit vector and the target protein's ligand-binding site; linker length directly governs whether productive ternary complexes can form [2].
| Evidence Dimension | Linker length — maximum extended reach from CRBN exit vector |
|---|---|
| Target Compound Data | C14 alkyl chain: ~17.8 Å (14 bonds × ~1.27 Å per bond in extended alkyl conformation) |
| Comparator Or Baseline | Pomalidomide-C6-NH2 hydrochloride: C6 alkyl chain, ~7.6 Å maximum extended reach |
| Quantified Difference | ~10 Å greater reach |
| Conditions | Calculated based on standard C–C single bond length (1.54 Å) multiplied by number of bonds, assuming all-trans extended conformation. |
Why This Matters
This ~10 Å differential in spatial reach can be decisive for targets with deep binding pockets or when the target ligand attachment vector is distant from the protein surface, making Pomalidomide-5-C14-NH2 essential for screening applications where shorter linkers systematically fail to induce degradation.
- [1] BOC Sciences. Custom Pomalidomide Linkers for Targeted Protein Degradation: What Researchers Need to Know. 2025. View Source
- [2] BOC Sciences. Pomalidomide-Based PROTACs: Structure-Activity Insights and Optimization Tips. 2025. View Source
